PD-85639

Content Navigation

Standard Na+ channel blockers wash out rapidly during long-duration voltage-clamp recordings, compromising data integrity. PD-85639 overcomes this with an exceptionally slow recovery time constant (tau = 11 min at -85 mV), enabling stable, use-dependent block.

- Sustains low-frequency whole-cell recordings without premature unblocking

- Serves as a competitive ligand to probe neurotoxin receptor site 2, accelerating batrachotoxin dissociation

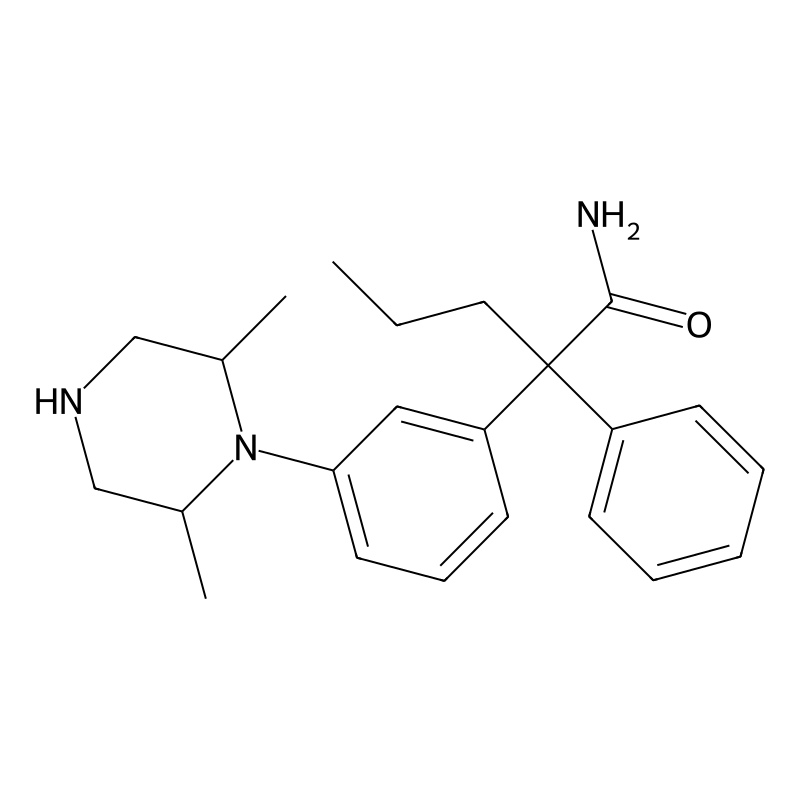

- Provides a phenylacetamide scaffold for synthesizing neuroprotective derivatives with flunarizine-equivalent efficacy. Supplied as a solid powder, purity ≥98% (HPLC).

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

PD-85639 (CAS: 149838-21-1) is a synthetic phenylacetamide derivative that functions as a specific, voltage-gated sodium (Na+) channel blocker targeting the Nav1.2 alpha subunit. Unlike standard local anesthetics, it exhibits a distinct pharmacological profile characterized by simultaneous high- and low-affinity binding modes [2] and pronounced use-dependent block kinetics [1]. Supplied as a solid powder soluble in warmed DMSO (2 mg/mL), PD-85639 is primarily procured as a precision molecular probe for mapping allosteric interactions at neurotoxin receptor site 2, and as a foundational chemical scaffold for the synthesis of advanced neuroprotective agents [REFS-1, REFS-3].

Research Fit

References

- [2] Ragsdale, D. S., et al. 'Inhibition of Na+ channels by the novel blocker PD85,639.' Molecular pharmacology 43.6 (1993): 949-954.

- [3] Thomsen, W. J., et al. 'Specific binding of the novel Na+ channel blocker PD85,639 to the alpha subunit of rat brain Na+ channels.' Molecular pharmacology 43.6 (1993): 955-964.

Generic substitution of PD-85639 with standard local anesthetics (e.g., tetracaine, bupivacaine) or anticonvulsant Na+ channel blockers (e.g., phenytoin) fails due to fundamental differences in binding site specificity and channel recovery kinetics. While standard local anesthetics compete for the same receptor site, they lack the exceptionally slow recovery time (tau = 11 min at -85 mV) of PD-85639, leading to premature channel unblocking during extended electrophysiological protocols [1]. Conversely, anticonvulsants completely fail to bind the specific local anesthetic receptor site targeted by PD-85639, rendering them useless for assays isolating this allosteric pathway [2]. Furthermore, from a synthetic standpoint, generic blockers lack the specific N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide framework required to generate flunarizine-equivalent neuroprotective derivatives [3].

Substitution Risk

References

- [1] Ragsdale, D. S., et al. 'Inhibition of Na+ channels by the novel blocker PD85,639.' Molecular pharmacology 43.6 (1993): 949-954.

- [2] Thomsen, W. J., et al. 'Specific binding of the novel Na+ channel blocker PD85,639 to the alpha subunit of rat brain Na+ channels.' Molecular pharmacology 43.6 (1993): 955-964.

- [3] Roufos, I., et al. 'Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers.' Journal of medicinal chemistry 37.2 (1994): 268-274.

Use-Dependent Block Recovery Kinetics

In whole-cell voltage-clamp recordings using CHO cells expressing rat brain type IIA Na+ channels, PD-85639 demonstrated a very slow recovery of drug-bound channels between depolarizing pulses, yielding a recovery time constant (tau) of 11 minutes at -85 mV [1]. This contrasts sharply with standard local anesthetics, which typically exhibit rapid recovery kinetics on the order of milliseconds to seconds. This slow dissociation allows for sustained use-dependent block even at low stimulus frequencies (1 pulse/2 min) [1].

| Evidence Dimension | Recovery time constant (tau) of drug-bound Na+ channels |

| Target Compound Data | tau = 11 min at -85 mV |

| Comparator Or Baseline | Standard local anesthetics (rapid recovery, class baseline) |

| Quantified Difference | Markedly extended recovery time enabling sustained block at 1 pulse/2 min |

| Conditions | Whole-cell voltage-clamp recordings, CHO cells expressing type IIA Na+ channels |

Enables researchers to maintain stable, prolonged channel block during extended electrophysiological assays without requiring continuous high-concentration perfusion.

Receptor Site Specificity vs Anticonvulsants

Competitive binding assays in intact synaptosomes reveal that while local anesthetics (tetracaine, bupivacaine) inhibit PD-85639 binding, the anticonvulsants phenytoin and carbamazepine produce 0% inhibition of PD-85639 binding, despite both classes acting as Na+ channel blockers [1]. This demonstrates that PD-85639 targets a specific local anesthetic receptor site on the Na+ channel alpha subunit that is strictly independent of the anticonvulsant binding mechanism [1].

| Evidence Dimension | Inhibition of specific [3H]PD-85639 binding |

| Target Compound Data | Specific binding maintained (Bmax ~0.2 pmol/mg for high affinity) |

| Comparator Or Baseline | Phenytoin and Carbamazepine (0% inhibition) |

| Quantified Difference | Complete non-overlap in binding site competition |

| Conditions | Intact rat brain synaptosomes and synaptosomal membranes |

Guarantees that assays using PD-85639 isolate the local anesthetic/neurotoxin site 2 allosteric pathway without interference from anticonvulsant mechanisms.

Flunarizine-Equivalent Neuroprotection

When utilized as a synthetic scaffold, structural variations of the phenylacetic acid portion of PD-85639 yield halogenated diphenylacetic acid derivatives (e.g., Compound 15) that are equipotent to the reference standard flunarizine in neuroprotection assays[1]. These derivatives successfully inhibit both veratridine-induced and hypoxia-induced lactate dehydrogenase (LDH) release in cell cultures, validating the parent PD-85639 structure as a verified quantitative baseline for neuroprotective drug development [1].

| Evidence Dimension | Inhibition of veratridine- and hypoxia-induced LDH release |

| Target Compound Data | PD-85639 halogenated derivative (Compound 15) |

| Comparator Or Baseline | Flunarizine (Reference standard) |

| Quantified Difference | Equipotent neuroprotective activity |

| Conditions | Cell culture assays measuring LDH release under hypoxic and veratridine-induced stress |

Validates the procurement of the PD-85639 scaffold as a verified starting material for synthesizing advanced, highly potent neuroprotective compound libraries.

Biphasic Binding Affinity

PD-85639 exhibits a distinct biphasic binding profile in rat brain synaptosomes, characterized by two classes of binding sites. The high-affinity sites demonstrate Kd values of 3-20 nM with a Bmax of ~0.2 pmol/mg, while the low-affinity sites show Kd values of 0.4-20 μM with a Bmax of ~5 pmol/mg[1]. This dual-affinity mode allows the compound to interact with Na+ channels across a broad concentration gradient, providing a wider dynamic range for dose-response mapping compared to monophasic binders [1].

| Evidence Dimension | Binding affinity (Kd) and capacity (Bmax) |

| Target Compound Data | High affinity (Kd 3-20 nM) and low affinity (Kd 0.4-20 μM) sites |

| Comparator Or Baseline | Monophasic channel blockers (Class-level baseline) |

| Quantified Difference | Presence of two distinct binding modes differing by up to 1000-fold in affinity |

| Conditions | Intact rat brain synaptosomes |

Allows researchers to probe both tonic and use-dependent channel states across a wide concentration gradient in a single experimental model.

Patch-Clamp Electrophysiology

Due to its exceptionally slow recovery time constant (tau = 11 min at -85 mV), PD-85639 is procured for whole-cell voltage-clamp recordings where rapid washout of standard local anesthetics would disrupt data collection. It enables stable, long-term monitoring of use-dependent Na+ channel block at low stimulus frequencies [1].

Neurotoxin & Modulator Screening

Because it specifically targets the local anesthetic receptor site and accelerates the dissociation of batrachotoxin without overlapping with anticonvulsant sites, radiolabeled or unlabeled PD-85639 is utilized as a competitive displacement probe to screen novel Na+ channel modulators and neurotoxin antagonists [2].

Neuroprotective Compound Synthesis

The N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide framework of PD-85639 serves as a proven synthetic precursor. Industrial and academic medicinal chemistry labs procure it as a baseline scaffold to synthesize halogenated derivatives that achieve flunarizine-equivalent efficacy against hypoxia-induced neuronal damage [3].

Application Fit Matrix

References

- [1] Ragsdale, D. S., et al. 'Inhibition of Na+ channels by the novel blocker PD85,639.' Molecular pharmacology 43.6 (1993): 949-954.

- [2] Thomsen, W. J., et al. 'Specific binding of the novel Na+ channel blocker PD85,639 to the alpha subunit of rat brain Na+ channels.' Molecular pharmacology 43.6 (1993): 955-964.

- [3] Roufos, I., et al. 'Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers.' Journal of medicinal chemistry 37.2 (1994): 268-274.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Roufos I, Hays S, Schwarz RD. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. J Med Chem. 1996 Mar 29;39(7):1514-20. PubMed PMID: 8691482.

3: Roufos I, Hays SJ, Dooley DJ, Schwarz RD, Campbell GW, Probert AW Jr. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. J Med Chem. 1994 Jan 21;37(2):268-74. PubMed PMID: 8295214.

4: Thomsen W, Hays SJ, Hicks JL, Schwarz RD, Catterall WA. Specific binding of the novel Na+ channel blocker PD85,639 to the alpha subunit of rat brain Na+ channels. Mol Pharmacol. 1993 Jun;43(6):955-64. PubMed PMID: 8391120.

5: Ragsdale DS, Numann R, Catterall WA, Scheuer T. Inhibition of Na+ channels by the novel blocker PD85,639. Mol Pharmacol. 1993 Jun;43(6):949-54. PubMed PMID: 8391119.

Explore Compound Types